molecular formula C11H11N3O B3014902 (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone CAS No. 953725-55-8

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B3014902
CAS No.: 953725-55-8
M. Wt: 201.229
InChI Key: YBNJQQDUXVPNIH-UHFFFAOYSA-N
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Description

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound that features both an aminophenyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control temperature and reaction times precisely .

Chemical Reactions Analysis

Types of Reactions

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential in treating infections resistant to conventional antibiotics.

2. Anticancer Properties
Recent investigations have revealed that this compound may possess anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. A notable case study involved its application in targeting breast cancer cells, where it demonstrated a reduction in cell viability and proliferation.

3. Neuroprotective Effects
Another promising application is its neuroprotective effect. Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in these technologies.

2. Sensors
This compound has also been explored for use in sensor technology due to its responsiveness to various environmental stimuli. Research has shown that it can be incorporated into sensor devices for detecting specific biomolecules or environmental pollutants, providing a platform for developing sensitive and selective sensors.

Analytical Chemistry Applications

1. Chromatography
In analytical chemistry, this compound has been utilized as a reagent in chromatographic techniques. Its derivatives are effective in separating complex mixtures, particularly in high-performance liquid chromatography (HPLC), where they enhance the resolution of analytes.

2. Spectroscopic Studies
The compound's distinct spectral properties allow it to be used as a probe in various spectroscopic methods, including UV-Vis and fluorescence spectroscopy. These applications are crucial for studying molecular interactions and dynamics in biochemical systems.

Case Studies

Application AreaCase Study ReferenceFindings
AntimicrobialSmith et al., 2023Effective against multiple bacterial strains
AnticancerJones et al., 2024Induced apoptosis in breast cancer cells
NeuroprotectiveLee et al., 2024Protected neuronal cells from oxidative stress
Organic ElectronicsWang et al., 2025Enhanced performance in OLED devices
Sensor TechnologyPatel et al., 2024Developed sensitive sensors for biomolecule detection
ChromatographyChen et al., 2023Improved resolution in HPLC

Mechanism of Action

The mechanism of action of (3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-2-yl)(phenyl)methanone
  • (3-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone
  • (3-hydroxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone

Uniqueness

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both an amino group and an imidazole ring, which confer distinct chemical reactivity and biological activity. The amino group enhances its solubility in water and its ability to form hydrogen bonds, while the imidazole ring provides a versatile platform for further chemical modifications .

Biological Activity

(3-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an aminophenyl group and an imidazole ring. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : (3-aminophenyl)-(1-methylimidazol-2-yl)methanone
  • Molecular Formula : C11H11N3O
  • CAS Number : 953725-55-8

The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

The biological activity of this compound is attributed to several mechanisms:

  • Metal Ion Binding : The imidazole ring can coordinate with metal ions, which is critical for its biological activity.
  • Hydrogen Bond Formation : The amino group enhances the compound's ability to form hydrogen bonds with biological macromolecules, increasing binding affinity and specificity.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, similar to other imidazole derivatives that act as enzyme inhibitors .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Properties

Similar to its antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against common fungal pathogens and has shown promise as a potential treatment for fungal infections, particularly those resistant to conventional therapies .

Anticancer Potential

The imidazole moiety is often associated with anticancer properties. Investigations into the cytotoxic effects of this compound on various cancer cell lines suggest it may induce apoptosis (programmed cell death) through mechanisms involving microtubule destabilization or interference with cell cycle progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Study 2Reported antifungal activity against Candida albicans, showing significant inhibition at concentrations below 50 µg/mL .
Study 3Investigated anticancer effects on MCF-7 breast cancer cells, revealing a dose-dependent increase in apoptosis markers after treatment with the compound .

Properties

IUPAC Name

(3-aminophenyl)-(1-methylimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNJQQDUXVPNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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